2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine
Description
2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine (CAS 769113-80-6) is a heterocyclic compound featuring a fused benzo[d]imidazo[1,2-a]imidazole core substituted with an N,N-dimethylethanamine side chain.
Properties
CAS No. |
769113-80-6 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N4/c1-15(2)9-10-17-12-6-4-3-5-11(12)16-8-7-14-13(16)17/h3-6H,7-10H2,1-2H3 |
InChI Key |
ODEPTXBPHFUAIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N3C1=NCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine typically involves multi-step reactions starting from simpler organic molecules. One common method involves the condensation of appropriate bromoketones with formamidine acetate in liquid ammonia . This reaction forms the imidazole ring, which is then further modified to introduce the benzo and dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Brønsted acidic ionic liquids can be employed to facilitate the synthesis under milder conditions . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the imidazole ring makes it susceptible to oxidation, forming N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Benzo[d]imidazo[1,2-a]imidazole vs. Benzo[d]imidazole Derivatives
- Target Compound : The fused imidazo[1,2-a]imidazole system introduces a saturated dihydroimidazole ring, reducing aromaticity compared to simpler benzimidazoles. This may enhance conformational flexibility and alter binding kinetics .
- N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine Derivatives (e.g., compounds 3a–f in ): These lack the fused imidazole ring but retain the benzimidazole core. Substituents like 4-dimethylaminophenyl (3a) or anthracenyl (3c) impart distinct electronic profiles, influencing fluorescence properties or biological activity .
Imidazo[1,2-a]pyridine/Pyrazine Analogues
- Compounds such as N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine () and KOXGEM () feature imidazo-pyridine/pyrazine skeletons. These systems exhibit planar aromaticity, contrasting with the partially saturated dihydroimidazole in the target compound. Such differences impact solubility (logP) and π-π stacking interactions .
Substituent Effects
- Tertiary Amine Groups : The N,N-dimethylethanamine side chain in the target compound contrasts with bulkier substituents like tert-butyl () or sulfonamide groups (). Smaller amines may improve blood-brain barrier permeability, suggesting CNS applicability .
- Electron-Withdrawing/Donating Groups : Nitro (e.g., DABTEI ), methoxy (e.g., 3e ), or trifluoromethyl () substituents modulate electronic density, affecting reactivity and target affinity .
Pharmacological and Physicochemical Insights
- Solubility and logP: The target compound’s dimethylamino group likely enhances water solubility compared to hydrophobic analogs like DABTEI (logP ~3.5 inferred).
- Biological Activity : Structural analogs with benzimidazole cores show anticancer (), enzyme inhibitory (), and fluorescence-based applications (). The target compound’s dihydroimidazole ring may confer unique metabolic stability or reduced toxicity .
Biological Activity
The compound 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine represents a novel structure within the class of benzo-imidazole derivatives. This article explores its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 232.30 g/mol. Its structure features a benzo[d]imidazole core, which is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that imidazole derivatives, including those similar to the target compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzo-imidazole derivatives against Mycobacterium tuberculosis (Mtb), where compounds showed IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra . The selective inhibition of Mtb over non-tuberculous mycobacteria suggests a promising therapeutic potential for treating tuberculosis.
Anticancer Properties
Benzo-imidazole derivatives have also been recognized for their anticancer activities. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole-based compounds has been documented in several studies. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The benzo-imidazole scaffold has been associated with inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to specific protein targets, influencing their activity and stability within biological systems .
- Cellular Uptake : The lipophilicity of the benzo-imidazole scaffold may facilitate cellular uptake, enhancing bioavailability and therapeutic efficacy.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Antitubercular Activity : A derivative with a similar structure demonstrated an IC50 of 0.53 μM against Mtb, highlighting the potential for developing new antitubercular agents .
- Cytotoxicity Against Cancer Cells : Research on related benzo-imidazole compounds showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values ranging from 5 to 15 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
